![molecular formula C27H31N3O4 B14014000 [(3-Methylphenyl)imino]diethane-2,1-diyl bis[(4-methylphenyl)carbamate] CAS No. 17683-85-1](/img/structure/B14014000.png)
[(3-Methylphenyl)imino]diethane-2,1-diyl bis[(4-methylphenyl)carbamate]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(3-Methylphenyl)imino]diethane-2,1-diyl bis[(4-methylphenyl)carbamate] is a chemical compound with the molecular formula C27H31N3O4 and a molecular weight of 461.562 g/mol . This compound is known for its unique structure, which includes both imino and carbamate functional groups. It is used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(3-Methylphenyl)imino]diethane-2,1-diyl bis[(4-methylphenyl)carbamate] typically involves the reaction of 3-methylphenylamine with diethanolamine, followed by the introduction of 4-methylphenyl isocyanate. The reaction conditions often require a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
[(3-Methylphenyl)imino]diethane-2,1-diyl bis[(4-methylphenyl)carbamate] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the imino group, using reagents like sodium methoxide.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding nitro or hydroxyl derivatives, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
[(3-Methylphenyl)imino]diethane-2,1-diyl bis[(4-methylphenyl)carbamate] has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of [(3-Methylphenyl)imino]diethane-2,1-diyl bis[(4-methylphenyl)carbamate] involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. For example, it may bind to enzyme active sites, altering their activity and affecting metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- [(3-Methylphenyl)imino]diethane-2,1-diyl bis[(3-methylphenyl)carbamate]
- [(3-Methylphenyl)imino]diethane-2,1-diyl bis[(2-methylphenyl)carbamate]
- [(3-Methylphenyl)imino]diethane-2,1-diyl bis[(5-methylphenyl)carbamate]
Uniqueness
[(3-Methylphenyl)imino]diethane-2,1-diyl bis[(4-methylphenyl)carbamate] is unique due to its specific substitution pattern and the presence of both imino and carbamate groups. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propriétés
Numéro CAS |
17683-85-1 |
|---|---|
Formule moléculaire |
C27H31N3O4 |
Poids moléculaire |
461.6 g/mol |
Nom IUPAC |
2-[3-methyl-N-[2-[(4-methylphenyl)carbamoyloxy]ethyl]anilino]ethyl N-(4-methylphenyl)carbamate |
InChI |
InChI=1S/C27H31N3O4/c1-20-7-11-23(12-8-20)28-26(31)33-17-15-30(25-6-4-5-22(3)19-25)16-18-34-27(32)29-24-13-9-21(2)10-14-24/h4-14,19H,15-18H2,1-3H3,(H,28,31)(H,29,32) |
Clé InChI |
MPKRCQIKBPODIC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)NC(=O)OCCN(CCOC(=O)NC2=CC=C(C=C2)C)C3=CC=CC(=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


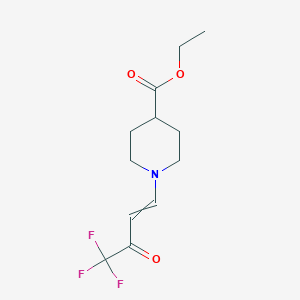
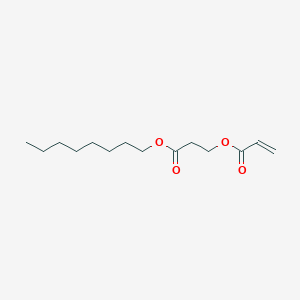
![2-[(4-Chlorophenyl)methylsulfanyl]pyrimidin-4-amine](/img/structure/B14013928.png)
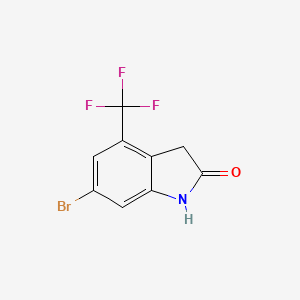

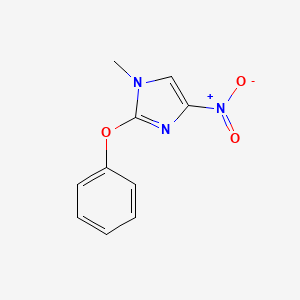
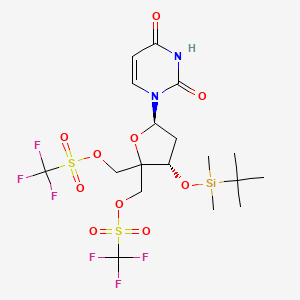


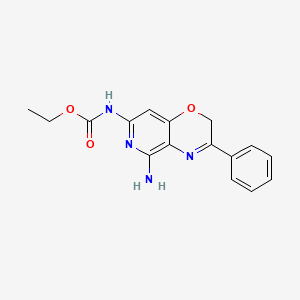
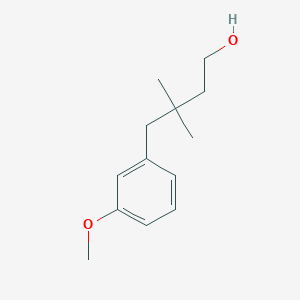
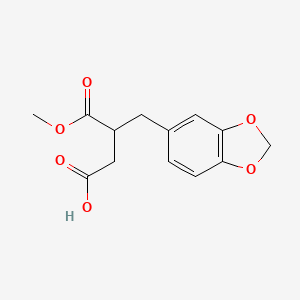
![Methyl 1-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]cyclobutane-1-carboxylate](/img/structure/B14013974.png)
![Methyl 9-bromo-2-hydroxy-4-oxo-4H-pyrido[1,2-A]pyrimidine-7-carboxylate](/img/structure/B14013985.png)
